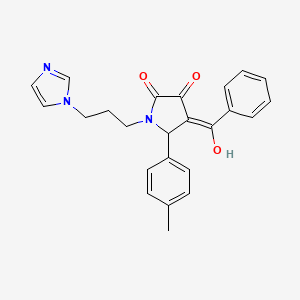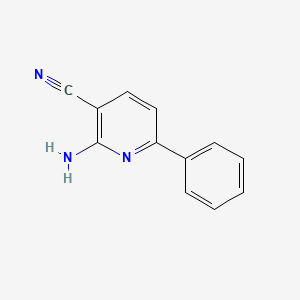
2-Amino-6-phenylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-phenylnicotinonitrile is an organic compound belonging to the class of nicotinonitriles It is characterized by the presence of an amino group at the second position and a phenyl group at the sixth position on the nicotinonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-6-phenylnicotinonitrile can be synthesized through a multi-component reaction involving aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate. The reaction is typically carried out in an aqueous medium using catalysts such as tetrabutyl ammonium bromide or cellulose sulfuric acid . The general reaction conditions involve mixing the reactants in water and heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-phenylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with halo compounds, leading to the formation of S-alkyl derivatives.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with other reagents to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halo compounds such as ethyl chloroacetate, chloroacetic acid, and chloroacetonitrile.
Cycloaddition Reactions: Reagents such as malononitrile and ammonium acetate are used under neat conditions or in aqueous media.
Major Products Formed
The major products formed from these reactions include various substituted nicotinonitrile derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
2-Amino-6-phenylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: It has been investigated for its cytotoxicity against breast cancer cell lines, showing potential as an anti-cancer agent.
Materials Science: The compound’s photophysical properties make it a candidate for use in optoelectronic devices.
Corrosion Inhibition: Derivatives of this compound have been studied for their corrosion inhibition performance on metals.
Mechanism of Action
The mechanism of action of 2-amino-6-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects against cancer cells may be mediated through the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diphenylnicotinonitrile: This compound has similar structural features but with an additional phenyl group at the fourth position.
2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile: This derivative includes methoxy groups on the phenyl ring, which can influence its chemical and biological properties.
Uniqueness
2-Amino-6-phenylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group and a phenyl group on the nicotinonitrile ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-amino-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-8-10-6-7-11(15-12(10)14)9-4-2-1-3-5-9/h1-7H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEMSTWPELMWSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2814513.png)
![2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]propanoic acid](/img/structure/B2814514.png)
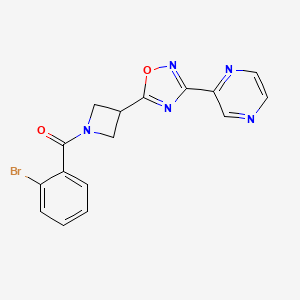
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2814516.png)
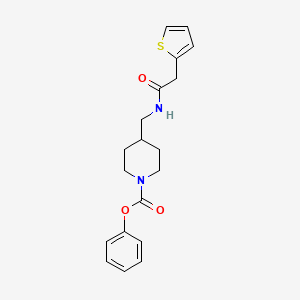
![3-Cyclopropyl-1-[1-(2-methylpropanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2814521.png)
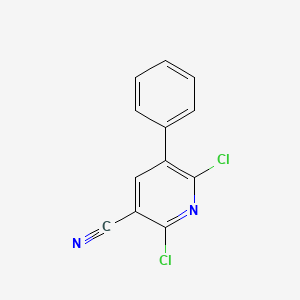
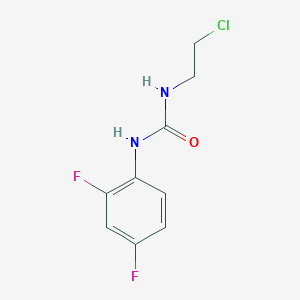
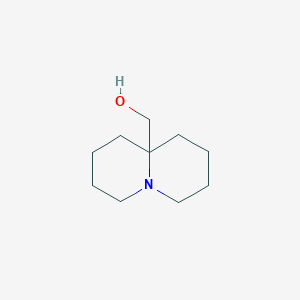
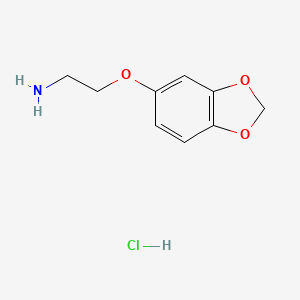
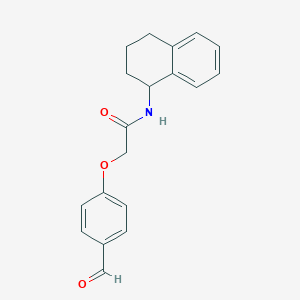
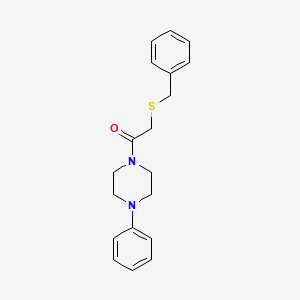
![3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2814532.png)
